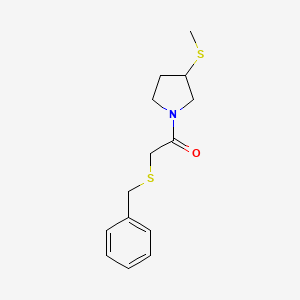

![molecular formula C19H20FN5OS B2412597 N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-91-5](/img/structure/B2412597.png)

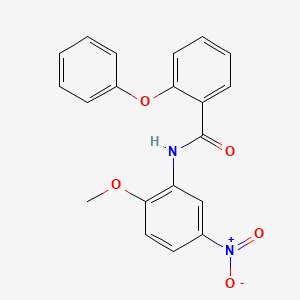

N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring substituted by a phenyl group . The compound also contains a cyclohexyl group and a fluorophenyl group .Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H18F3N5 and an average mass of 361.364 Da . It has a density of 1.4±0.1 g/cm3, a molar refractivity of 91.6±0.5 cm3, and a molar volume of 251.9±7.0 cm3 . The compound also has a polar surface area of 55 Å2 and a polarizability of 36.3±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, which share a structural resemblance with N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, have been a focal point in the pharmaceutical and chemical research due to their diverse biological activities. Studies indicate that these compounds demonstrate antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. Their versatility in chemical modeling and synthetic potential makes them a significant subject in modern organic chemistry (Ohloblina, 2022).

Reactivity of 1,2,4-Triazole-3-Thione Derivatives

Research has shown that compounds with an open thiogroup, such as 1,2,4-triazole-3-thione derivatives, exhibit high antioxidant and antiradical activities. These compounds are compared with biogenic amino acids like cysteine due to their structural similarities and potential therapeutic effects, especially for patients exposed to high doses of radiation (Kaplaushenko, 2019).

Applications in Heterocyclic Chemistry

The synthesis and application of heterocyclic N-oxide derivatives, including those from the 1,2,4-triazole family, have been well-documented. These compounds serve as versatile synthetic intermediates and have notable biological significance. They are integral in the formation of metal complexes, catalyst design, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is thus employed in advanced chemistry and drug development investigations (Li et al., 2019).

Antibacterial Activity of Triazole Hybrids

Particularly, 1,2,4-triazole hybrids have been noted for their potential in combating antibiotic-resistant strains of Staphylococcus aureus. These hybrids act as potent inhibitors of essential bacterial proteins and show promise due to their dual or multiple mechanisms of action. Notably, several 1,2,4-triazole hybrids are already in clinical use, demonstrating their potential as broad-spectrum antibacterial agents (Li & Zhang, 2021).

Significance in Organic Synthesis and Catalysis

The diverse functionalities of heterocyclic N-oxide molecules, including 1,2,4-triazole derivatives, underscore their significance in organic synthesis, catalysis, and drug applications. They have been employed in a variety of recent advanced chemistry and drug development investigations, highlighting their critical role in these domains (Li et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, particularly in cancer cells.

Mode of Action

This modulation can lead to changes in the phosphorylation status of downstream proteins, affecting various cellular processes .

Biochemical Pathways

The modulation of these pathways can have significant downstream effects, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, efficacy, and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on various biochemical pathways. One expected outcome is the inhibition of cancer cell growth, due to its interaction with the serine/threonine-protein kinase pim-1 .

Propiedades

IUPAC Name |

N-cyclohexyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5OS/c20-14-6-4-5-13(11-14)19-23-22-16-9-10-18(24-25(16)19)27-12-17(26)21-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWANXBVEWIBMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

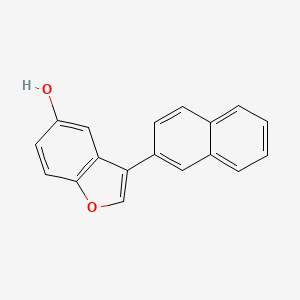

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)

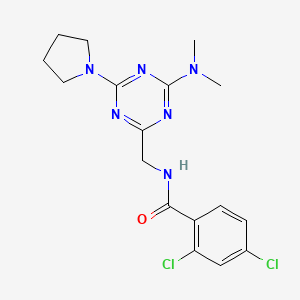

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)

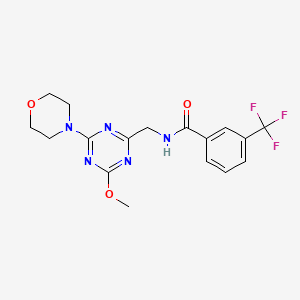

![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)